molecular formula C7H4F6 B074093 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene CAS No. 1482-03-7

1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene

Cat. No. B074093
CAS RN: 1482-03-7
M. Wt: 202.1 g/mol
InChI Key: WOQNGFSORPSJFQ-UHFFFAOYSA-N
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Description

1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene, commonly known as norbornadiene, is a chemical compound with a unique structure that has attracted the attention of researchers in various fields.

Mechanism Of Action

Norbornadiene undergoes a photochemical reaction upon exposure to UV light, which results in the conversion to its isomer, quadricyclane. This process is reversible, and quadricyclane can be converted back to norbornadiene by heating or exposure to visible light. The mechanism of this photochemical reaction has been extensively studied and is well-understood.

Biochemical And Physiological Effects

Norbornadiene has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-cancer agent and as a treatment for neurological disorders. Further research is needed to fully understand its effects on biological systems.

Advantages And Limitations For Lab Experiments

Norbornadiene has several advantages for lab experiments, including its ease of synthesis, stability, and unique photochemical properties. However, it also has some limitations, such as its relatively low solubility in common solvents and its potential toxicity.

Future Directions

There are several future directions for research on norbornadiene. One area of interest is the development of new photochromic materials and molecular switches based on its unique properties. Another area of research is the investigation of its potential as a treatment for various diseases, such as cancer and neurological disorders. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to address any potential safety concerns.
In conclusion, norbornadiene is a unique and versatile chemical compound with a wide range of scientific research applications. Its synthesis method is well-established, and its mechanism of action is well-understood. While there is still much to learn about its biochemical and physiological effects, norbornadiene has the potential to be a valuable tool for researchers in various fields.

Synthesis Methods

Norbornadiene can be synthesized through a Diels-Alder reaction between cyclopentadiene and acetylene. The reaction yields a mixture of norbornadiene and its isomer, quadricyclane, which can be separated by distillation. The synthesis method is relatively simple and has been well-established.

Scientific Research Applications

Norbornadiene has been widely used in scientific research, particularly in the fields of photochemistry and materials science. Its unique structure and properties make it an ideal candidate for various applications, such as photochromic materials, molecular switches, and photovoltaic devices. Norbornadiene has also been used as a model compound for studying the mechanism of photochemical reactions.

properties

CAS RN

1482-03-7

Product Name

1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene

Molecular Formula

C7H4F6

Molecular Weight

202.1 g/mol

IUPAC Name

1,2,3,4,7,7-hexafluorobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H4F6/c8-3-4(9)6(11)2-1-5(3,10)7(6,12)13/h1-2H2

InChI Key

WOQNGFSORPSJFQ-UHFFFAOYSA-N

SMILES

C1CC2(C(=C(C1(C2(F)F)F)F)F)F

Canonical SMILES

C1CC2(C(=C(C1(C2(F)F)F)F)F)F

synonyms

1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene

Origin of Product

United States

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